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Introduction
4-Phenylmorpholin-3-one is a versatile heterocyclic scaffold that has garnered significant

attention in medicinal chemistry and organic synthesis. Its rigid structure, incorporating both an

amide and an ether linkage, makes it an attractive building block for the development of novel

pharmacologically active agents. The presence of the phenyl group offers a site for further

functionalization, while the morpholin-3-one core can be manipulated to introduce diverse

chemical entities. This document provides a detailed overview of the applications of 4-
Phenylmorpholin-3-one in the synthesis of various heterocyclic compounds, complete with

experimental protocols and quantitative data. The morpholine ring system is a privileged

pharmacophore in medicinal chemistry, and its derivatives are key structural features in

numerous approved drugs.[1]

Synthesis of 4-Phenylmorpholin-3-one
The parent compound, 4-Phenylmorpholin-3-one, can be synthesized through the reaction of

2-anilinoethanol with chloroacetyl chloride.[2]

Experimental Protocol: Synthesis of 4-Phenylmorpholin-
3-one[2]
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In a suitable reaction vessel, dissolve 2-anilinoethanol in an appropriate solvent.

Simultaneously add chloroacetyl chloride and an aqueous solution of a base (e.g., sodium

hydroxide) to the reaction mixture, maintaining the pH between 12 and 12.5 and the internal

temperature between 35 and 45°C.[2]

After the addition is complete, continue stirring the mixture until the reaction reaches

completion, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to induce precipitation of the product.

Collect the solid by filtration, wash with water, and dry under vacuum to afford 4-
Phenylmorpholin-3-one.

A similar protocol using isopropanol as the solvent and maintaining a pH of 7-8 at 40°C has

also been reported, affording the product in 62% yield.[3]

Application in the Synthesis of Rivaroxaban
Precursors
A primary and well-documented application of 4-Phenylmorpholin-3-one is its use as a key

intermediate in the synthesis of 4-(4-aminophenyl)-3-morpholinone, a crucial precursor for the

anticoagulant drug Rivaroxaban.[2] This transformation involves a two-step process: nitration of

the phenyl ring followed by reduction of the nitro group.

4-Phenylmorpholin-3-one Nitration 4-(4-Nitrophenyl)morpholin-3-one Reduction 4-(4-Aminophenyl)morpholin-3-one

Click to download full resolution via product page

Caption: Synthetic pathway from 4-Phenylmorpholin-3-one to 4-(4-Aminophenyl)morpholin-3-

one.

Nitration of 4-Phenylmorpholin-3-one
The nitration of 4-Phenylmorpholin-3-one is typically carried out using a mixture of nitric acid

and sulfuric acid to introduce a nitro group at the para position of the phenyl ring.
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In a flask, add concentrated sulfuric acid (7-8 equivalents) and cool to 5-15°C.

Add 4-Phenylmorpholin-3-one (1.0 equivalent) in portions, maintaining the internal

temperature within the specified range.

Stir the mixture at 25°C for approximately 30 minutes.

Cool the reaction mixture to -10 to 0°C and add 65% nitric acid (0.9-1.2 equivalents)

dropwise.

Stir the mixture at this temperature for about one hour.

Pour the reaction mixture into ice water and neutralize with an aqueous ammonia solution to

a pH of approximately 7.4.

Extract the product with a suitable organic solvent (e.g., acetone).

Isolate the product by crystallization from an acetone/water mixture.

Reduction of 4-(4-Nitrophenyl)morpholin-3-one
The subsequent reduction of the nitro group to an amine is a critical step. This can be achieved

through catalytic hydrogenation.

Suspend 4-(4-Nitrophenyl)morpholin-3-one in an aliphatic alcohol (e.g., ethanol).

Add a hydrogenation catalyst, such as palladium on activated carbon (Pd/C).

Hydrogenate the mixture under hydrogen pressure at a suitable temperature until the

reaction is complete.

Filter off the catalyst.

Concentrate the filtrate under reduced pressure to isolate 4-(4-Aminophenyl)-3-

morpholinone.
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Reaction
Step

Reagents
and
Conditions

Product Yield Purity Reference

Nitration

H₂SO₄,

HNO₃, -10 to

15°C

4-(4-

Nitrophenyl)

morpholin-3-

one

~80% High [2]

Reduction
H₂, Pd/C,

Ethanol

4-(4-

Aminophenyl)

morpholin-3-

one

Excellent High [2]

Functionalization at the C-2 Position of the
Morpholinone Ring
The methylene group at the C-2 position of the morpholin-3-one ring is activated by the

adjacent carbonyl and ether functionalities, making it a site for various chemical

transformations.

Synthesis of Dehydrophosphonates
N-substituted morpholin-3-ones, including 4-Phenylmorpholin-3-one, can react with triethyl

phosphite in the presence of phosphoryl chloride to yield dehydrophosphonates. This reaction

introduces a phosphonate group at the C-3 position and a double bond between C-2 and C-3.

4-Phenylmorpholin-3-one P(OEt)₃, POCl₃ Diethyl (4-phenyl-5,6-dihydro-2H-1,4-oxazin-3-yl)phosphonate

Click to download full resolution via product page

Caption: Synthesis of a dehydrophosphonate from 4-Phenylmorpholin-3-one.

This protocol is adapted from a general procedure for N-substituted morpholin-3-ones.
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In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer,

place a solution of 4-Phenylmorpholin-3-one in a suitable anhydrous solvent (e.g.,

dichloromethane).

Cool the solution in an ice bath and add triethyl phosphite.

Add phosphoryl chloride dropwise to the stirred solution under an inert atmosphere (e.g.,

argon or nitrogen).

Allow the reaction mixture to warm to room temperature and stir until the reaction is

complete (monitor by TLC or LC-MS).

Quench the reaction by carefully adding a cold solution of aqueous ammonia until the pH is

neutral.

Extract the product with an organic solvent (e.g., chloroform).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Potential Applications in Heterocyclic Synthesis
While direct, varied examples of heterocyclic synthesis starting from 4-Phenylmorpholin-3-
one are not extensively reported, the reactivity of the morpholin-3-one scaffold suggests

several potential applications. These proposed pathways are based on the known reactivity of

related systems and represent opportunities for further research.

Synthesis of Fused Heterocycles
The C-2 methylene group and the C-5 methylene group of the morpholinone ring could

potentially be functionalized to enable the construction of fused heterocyclic systems. For

example, introduction of a suitable functional group at C-2 could be followed by a cyclization

reaction with a substituent on the N-phenyl ring.

Synthesis of Spiro-heterocycles
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The carbonyl group at C-3 offers a reactive site for the synthesis of spiro-heterocycles. For

instance, a reaction with a bis-nucleophile could lead to the formation of a spirocyclic system at

this position.

Potential Synthetic Pathways

Functionalization

Heterocyclic Products

4-Phenylmorpholin-3-one

C-2 Functionalization C-3 Carbonyl Reaction Phenyl Ring Modification

Fused Heterocycles Spiro-heterocycles Substituted Morpholinones

Click to download full resolution via product page

Caption: Potential synthetic applications of 4-Phenylmorpholin-3-one.

Conclusion
4-Phenylmorpholin-3-one is a valuable building block in organic synthesis, with its most

prominent application being the synthesis of a key precursor for the anticoagulant Rivaroxaban.

The protocols for the synthesis, nitration, and reduction of this compound are well-established.

Furthermore, the reactivity of the C-2 position of the morpholinone ring has been

demonstrated, opening avenues for the synthesis of functionalized derivatives such as

dehydrophosphonates. While the broader application of 4-Phenylmorpholin-3-one in the

synthesis of diverse heterocyclic systems is an area ripe for exploration, its established utility

and potential for further derivatization make it a compound of significant interest to researchers

in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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